[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt [1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt
Brand Name: Vulcanchem
CAS No.: 1651840-82-2
VCID: VC2578656
InChI: InChI=1S/C9H18N2O.2C2HF3O2/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;2*3-2(4,5)1(6)7/h8-10,12H,1-7H2;2*(H,6,7)
SMILES: C1CN(CCC1CO)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Molecular Formula: C13H20F6N2O5
Molecular Weight: 398.3 g/mol

[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt

CAS No.: 1651840-82-2

Cat. No.: VC2578656

Molecular Formula: C13H20F6N2O5

Molecular Weight: 398.3 g/mol

* For research use only. Not for human or veterinary use.

[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt - 1651840-82-2

Specification

CAS No. 1651840-82-2
Molecular Formula C13H20F6N2O5
Molecular Weight 398.3 g/mol
IUPAC Name [1-(azetidin-3-yl)piperidin-4-yl]methanol;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C9H18N2O.2C2HF3O2/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;2*3-2(4,5)1(6)7/h8-10,12H,1-7H2;2*(H,6,7)
Standard InChI Key CVNYWORGFLRUQY-UHFFFAOYSA-N
SMILES C1CN(CCC1CO)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Canonical SMILES C1CN(CCC1CO)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Properties

[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt consists of a base compound linked with two trifluoroacetic acid molecules. The base structure features an azetidine ring (a four-membered nitrogen-containing ring) connected to a piperidine ring (a six-membered nitrogen-containing ring) with a hydroxymethyl substituent. This unique structural arrangement contributes to its potential pharmacological properties and research applications.

Fundamental Chemical Data

The compound is characterized by the following key parameters:

ParameterValue
CAS Number1651840-82-2
IUPAC Name(1-(azetidin-3-yl)piperidin-4-yl)methanol bis(2,2,2-trifluoroacetate)
Molecular FormulaC₁₃H₂₀F₆N₂O₅
Molecular Weight398.3 g/mol
Physical FormSolid
Recommended StorageRefrigerated
Purity (Commercial)≥95%

The compound belongs to the broader class of piperidine derivatives, which are known for their diverse pharmacological properties and applications in medicinal chemistry. The molecular structure contains two nitrogen-containing heterocyclic rings: the four-membered azetidine ring and the six-membered piperidine ring, with a hydroxymethyl group attached to the piperidine ring.

Structural Identifiers

For research and database purposes, the compound is characterized by several standardized structural identifiers:

Identifier TypeValue
InChI Code1S/C9H18N2O.2C2HF3O2/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;23-2(4,5)1(6)7/h8-10,12H,1-7H2;2(H,6,7)
InChI KeyCVNYWORGFLRUQY-UHFFFAOYSA-N
SMILESOC(C(F)(F)F)=O.OC(C(F)(F)F)=O.OCC1CCN(C2CNC2)CC1
MDL NumberMFCD26406707

These identifiers provide standardized ways to represent the chemical structure in databases and computer systems, facilitating research and information exchange .

SupplierPackage SizePrice (USD)Purity
Matrix Scientific100 mg$53695%
Matrix Scientific250 mg$84095%
Matrix Scientific500 mg$1,26095%
American Custom Chemicals Corporation5 mg$505.0795%
Synthonix CorporationVariousNot specified≥95%

This pricing structure reflects the compound's status as a specialized research chemical with relatively limited production volume . The significant price for even small quantities indicates the complexity of its synthesis and purification processes.

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